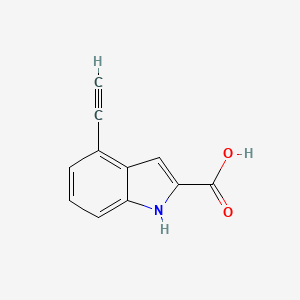
4-Ethynyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Ethynyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethynyl-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethynyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to diverse biological effects . The ethynyl group can enhance the compound’s binding affinity and specificity for certain targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
4-Ethynyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-2-carboxylic acid: Similar to this compound but lacks the ethynyl group. The uniqueness of this compound lies in its ethynyl group, which can impart distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C11H7NO2 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-ethynyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO2/c1-2-7-4-3-5-9-8(7)6-10(12-9)11(13)14/h1,3-6,12H,(H,13,14) |
InChI Key |
JEKMXKZYHVRBMQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=C(NC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















